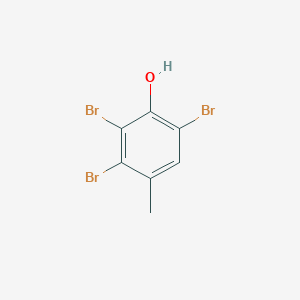
2,3,6-Tribromo-4-methylphenol
Vue d'ensemble
Description
2,3,6-Tribromo-4-methylphenol is a hydroxytoluene . It is an active compound .
Synthesis Analysis
Bromo 4 methylphenol was synthesized from 4 methylphenol by esterification, bromination and hydrolysis, and the yield was 85.6%. The product was characterized by IR and 1H NMR spectroscopy .Molecular Structure Analysis
The molecular formula of 2,3,6-Tribromo-4-methylphenol is C7H5Br3O . The molecular weight is 344.83 g/mol . The IUPAC name is 2,3,6-tribromo-4-methylphenol . The InChI is InChI=1S/C7H5Br3O/c1-3-2-4 (8)7 (11)6 (10)5 (3)9/h2,11H,1H3 . The Canonical SMILES is CC1=CC (=C (C (=C1Br)Br)O)Br .Chemical Reactions Analysis
The chemical reactions of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its physical and chemical properties .Applications De Recherche Scientifique
Summary of the Application
The compound “2,3,6-Tribromo-4-methylphenol” has been found to inhibit angiogenesis in human umbilical vein endothelial cells and reduce vasculogenic mimicry in human lung cancer A549 cells .
Methods of Application
The study demonstrated that the compound inhibited human umbilical vein endothelial cells migration, invasion, tube formation, and the activity of matrix metalloproteinases 9 (MMP9). In vivo, the compound also blocked intersegmental vessel formation in zebrafish embryos .
Results or Outcomes
The results indicated that “2,3,6-Tribromo-4-methylphenol” could be used as a potential candidate in anti-angiogenesis for the treatment of cancer .
2. Protection Against Oxidative Damage
Summary of the Application
The compound “2,3,6-Tribromo-4-methylphenol” has been found to protect HaCaT skin cells from oxidative damage via Nrf2-Mediated Pathways .
Methods of Application
The study showed that the compound could effectively scavenge ABTS free radicals and protect HaCaT cells from damage induced by H2O2 .
Results or Outcomes
The compound attenuated hydrogen peroxide (H2O2)-induced ROS production, reduced the malondialdehyde (MDA) level, decreased the oxidized glutathione (GSSG)/glutathione (GSH) ratio, and increased the antioxidant enzyme superoxide dismutase (SOD). Moreover, it could inhibit the expression of Kelch-like epichlorohydrin-associated protein 1 (Keap1) and increase the expression of both nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream proteins TrXR1, HO-1, and NQO1 .
3. Antimicrobial Substance
Summary of the Application
“2,3,6-Tribromo-4-methylphenol” is a highly potent antimicrobial substance .
Methods of Application
It is used as a pivotal component in disinfectant solutions and topical creams .
Results or Outcomes
The compound is used to alleviate diverse skin infections caused by pathogenic microorganisms such as bacteria, fungi, and viruses .
4. Chemical Properties
Summary of the Application
“2,3,6-Tribromo-4-methylphenol” has specific chemical properties that make it of interest in various chemical studies .
Methods of Application
The compound’s properties such as its molecular formula, melting point, boiling point, density, and more are studied .
Results or Outcomes
The results of these studies provide valuable information about the compound’s behavior and potential uses .
5. Industrial Disinfectant
Summary of the Application
“2,3,6-Tribromo-4-methylphenol” is a highly potent antimicrobial substance and is used as a pivotal component in disinfectant solutions .
Methods of Application
The compound is mixed with other ingredients to form a solution that can be used to disinfect surfaces and equipment in various industries .
Results or Outcomes
The use of this compound in disinfectants helps to prevent the spread of bacteria, fungi, and viruses, thereby maintaining hygiene and safety in industrial settings .
6. Chemical Studies
Summary of the Application
“2,3,6-Tribromo-4-methylphenol” has specific chemical properties that make it of interest in various chemical studies .
Methods of Application
The compound’s properties such as its molecular formula, melting point, boiling point, density, and more are studied .
Results or Outcomes
The results of these studies provide valuable information about the compound’s behavior and potential uses .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
2,3,6-tribromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDPJRWRYCBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503983 | |
| Record name | 2,3,6-Tribromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Tribromo-4-methylphenol | |
CAS RN |
36776-51-9 | |
| Record name | 2,3,6-Tribromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



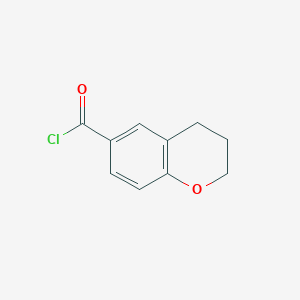
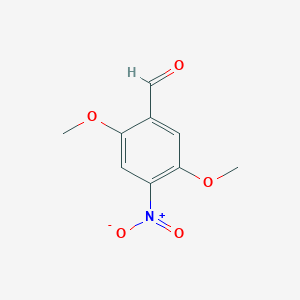
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)
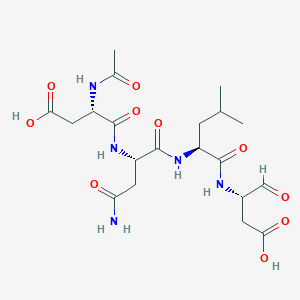
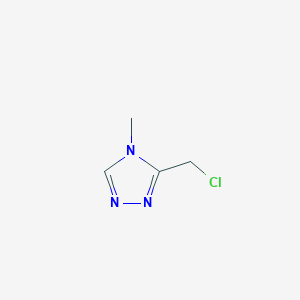
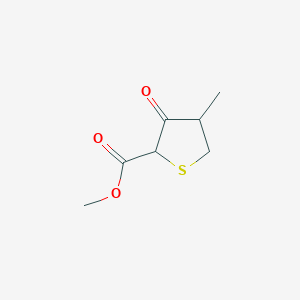
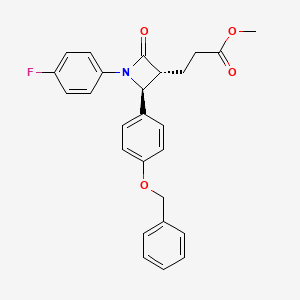
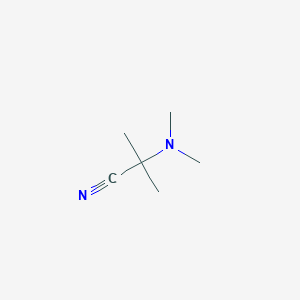
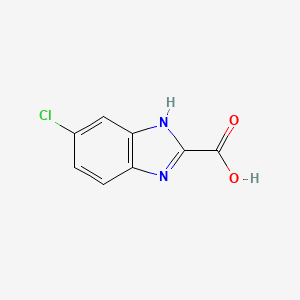
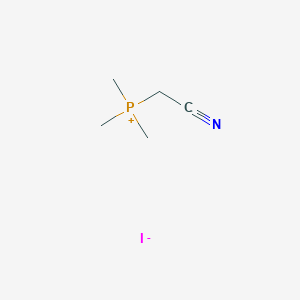
![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
